![molecular formula C16H14N4S2 B500009 6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500009.png)
6-(1-Phenylpropyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665876 is a compound that has garnered interest due to its potential antimalarial properties. It belongs to the Medicines for Malaria Venture (MMV) Malaria Box, a collection of compounds aimed at combating malaria. The compound’s chemical structure and properties make it a promising candidate for further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: While specific synthetic routes for MMV665876 are not widely documented, it is synthesized through chemical reactions involving key intermediates. Researchers have explored various synthetic pathways to access this compound, but further studies are needed to optimize its synthesis.
Industrial Production Methods: As of now, there is limited information on industrial-scale production methods for MMV665876. its potential as an antimalarial agent warrants further investigation into scalable and cost-effective production routes.
Chemical Reactions Analysis
MMV665876 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be fully elucidated. Major products formed from these reactions could provide insights into its pharmacological properties.
Scientific Research Applications
Antimalarial Activity: MMV665876 has demonstrated activity against malaria transmissible stages, including mature gametocytes and early sporogonic forms . Researchers are exploring its potential as a transmission-blocking agent, which could help reduce the spread of malaria.
Beyond Malaria: While its primary focus is malaria, MMV665876’s unique chemical structure may have broader applications. Further research is needed to explore its effects on other diseases or biological processes.
Mechanism of Action
The exact mechanism by which MMV665876 exerts its effects remains an active area of investigation. It likely targets specific molecular pathways within the parasite, disrupting its life cycle. Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Comparison with Similar Compounds
MMV665876 can be compared with other antimalarial compounds, such as artemisinin derivatives and quinoline-based drugs. Highlighting its uniqueness—whether in terms of efficacy, safety, or mode of action—will provide valuable insights for drug development.
Properties
Molecular Formula |
C16H14N4S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-(1-phenylpropyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4S2/c1-2-12(11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-21-13)17-18-16(20)22-15/h3-10,12H,2H2,1H3 |
InChI Key |
ODFXNYIMNBBYHF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


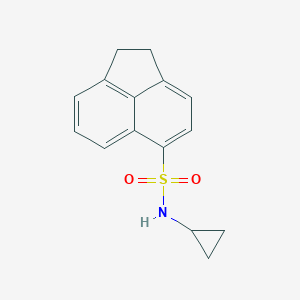
![N-(5-NITRO-2-PYRIDYL)-N-[2-(PHENYLSULFANYL)ETHYL]AMINE](/img/structure/B499929.png)
![N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]biphenyl-2-carboxamide](/img/structure/B499930.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B499932.png)
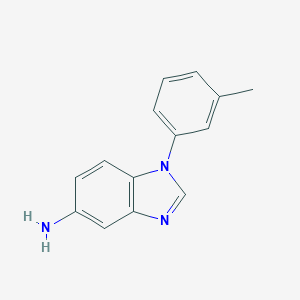
![N-(1-adamantyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B499938.png)
![N-(1-adamantyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea](/img/structure/B499939.png)
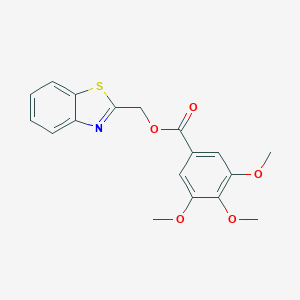
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B499941.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B499942.png)
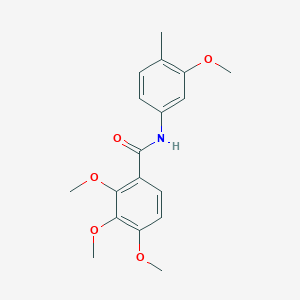
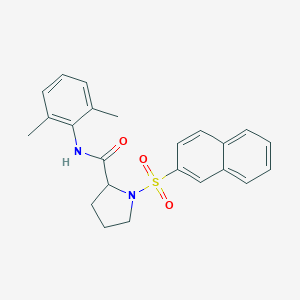

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B499948.png)
